molecular formula C13H17FN2O4S B5758803 N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

Cat. No. B5758803
M. Wt: 316.35 g/mol
InChI Key: GXADBIYTDIXUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is an important enzyme in the B-cell receptor signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential therapeutic agent for various B-cell malignancies.

Mechanism of Action

N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide targets the BTK pathway, which is essential for B-cell survival and proliferation. BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide binds to the active site of BTK and inhibits its enzymatic activity, thereby blocking downstream signaling pathways that promote B-cell survival and proliferation.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been shown to induce apoptosis (programmed cell death) in B-cells, reduce tumor burden, and improve overall survival in preclinical models of B-cell malignancies. N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is its specificity for the BTK pathway, which reduces the risk of off-target effects. N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed. However, one limitation of N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is its poor solubility, which may limit its efficacy in vivo.

Future Directions

Several potential future directions for N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide research include:
1. Clinical trials to evaluate the safety and efficacy of N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide in patients with B-cell malignancies.
2. Combination therapy studies to evaluate the synergistic effects of N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide with other targeted therapies.
3. Development of more potent and selective BTK inhibitors with improved solubility and pharmacokinetic properties.
4. Studies to investigate the role of BTK in other diseases, such as autoimmune disorders and inflammatory conditions.
In conclusion, N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide is a promising small molecule inhibitor that targets the BTK pathway and has shown potent anti-tumor activity in preclinical models of B-cell malignancies. Further research is needed to evaluate the safety and efficacy of N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide in clinical trials and to explore its potential for combination therapy and other therapeutic applications.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide involves a multi-step process that starts with the reaction of 2-fluoroaniline with 4-morpholine-2-oxoethanol to form the intermediate N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-hydroxyethyl]amine. This intermediate is then reacted with methanesulfonyl chloride to form the final product, N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide.

Scientific Research Applications

N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In these studies, N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has shown potent anti-tumor activity and has been well-tolerated by animals. N-(2-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has also been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and lenalidomide.

properties

IUPAC Name

N-(2-fluorophenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4S/c1-21(18,19)16(12-5-3-2-4-11(12)14)10-13(17)15-6-8-20-9-7-15/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXADBIYTDIXUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)N1CCOCC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.